N-Hydroxy-4-(octyloxy)-N-phenylbenzamide
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Overview
Description
N-Hydroxy-4-(octyloxy)-N-phenylbenzamide is a chemical compound that belongs to the class of N-hydroxybenzamides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the benzamide structure, along with an octyloxy group and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide typically involves the reaction of 4-(octyloxy)benzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(octyloxy)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
N-Hydroxy-4-(octyloxy)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways. The octyloxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-(2-hydroxybenzyl)amino)benzamide
- N-Hydroxy-4-(2-hydroxy-3-methoxybenzyl)amino)benzamide
- N-Hydroxy-4-phosphonobutanamide
Uniqueness
N-Hydroxy-4-(octyloxy)-N-phenylbenzamide is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature enhances its solubility and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
CAS No. |
111052-01-8 |
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Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-hydroxy-4-octoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO3/c1-2-3-4-5-6-10-17-25-20-15-13-18(14-16-20)21(23)22(24)19-11-8-7-9-12-19/h7-9,11-16,24H,2-6,10,17H2,1H3 |
InChI Key |
SRLNEINSOBMWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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